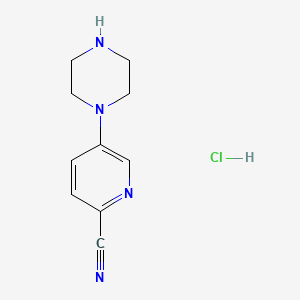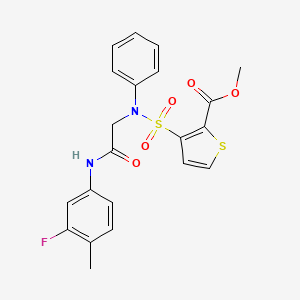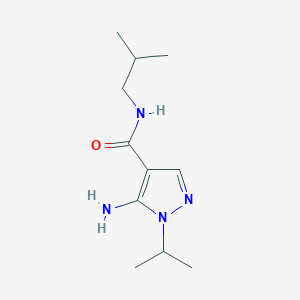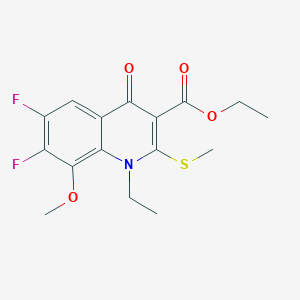![molecular formula C23H26N2O B2964381 N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide CAS No. 329778-67-8](/img/structure/B2964381.png)
N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide” is a compound that was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) ( 1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .
Synthesis Analysis
The compound was synthesized by adding N, N ′-dicyclohexylcarbodiimide (1 mmol) to a solution of ibuprofen (1 mmol) in CH 2 Cl 2. The reaction mixture was stirred at room temperature for 10 min .Molecular Structure Analysis
The molecular structure of the compound was determined by various methods including 1 H-NMR and 13 C-NMR, UV, IR, and mass spectral data . The linear formula of the compound is C13H14N2O .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of the compound involves the reaction of tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . This reaction results in the formation of an amide bond .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 114–115 °C . The molecular weight of the compound is 214.269 .科学的研究の応用
Thermoresponsive Polymers
A study detailed the synthesis of a novel acrylamide monomer, showcasing its application in creating thermoresponsive homopolymers. These polymers exhibit tunable lower critical solution temperatures (LCST) influenced by molecular weight, salt concentration, and pH value, making them relevant for a wide range of applications including smart textiles, drug delivery systems, and environmental sensing technologies (Jiang et al., 2014).
Protein Structure Analysis
Acrylamide has been utilized as an efficient quencher of tryptophanyl fluorescence in proteins, providing a means to quantitatively determine the exposure of tryptophan residues. This approach aids in understanding protein structure, conformational changes, and interaction with other molecules, offering valuable insights into protein function and dynamics (Eftink & Ghiron, 1976).
Drug Delivery Research
Poly(N-isopropylacrylamide) is a thermoresponsive polymer extensively researched for drug delivery applications. Its properties allow for controlled release of drugs in response to temperature changes, highlighting its potential in creating more effective and targeted drug delivery mechanisms (Convertine et al., 2004).
Bioengineering Applications
Poly(N-isopropylacrylamide) has also been applied in bioengineering, particularly in the development of substrates for the nondestructive release of biological cells and proteins. This application is crucial for advancing tissue engineering, regenerative medicine, and cell-based therapies by enabling the manipulation and culture of cells in a more physiologically relevant manner (Cooperstein & Canavan, 2010).
作用機序
Target of Action
The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4). These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction .
Mode of Action
This compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the amplification of the signals mediated by these cyclic nucleotides, which can lead to various physiological effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinases, which can phosphorylate various target proteins, leading to changes in their activity. This can affect a wide range of cellular processes, including inflammation and bronchodilation .
Result of Action
The inhibition of PDE3 and PDE4 by this compound leads to bronchodilation and non-steroidal anti-inflammatory effects. This makes it a potential therapeutic agent for conditions like chronic obstructive pulmonary disease (COPD), where both bronchodilation and anti-inflammatory effects can be beneficial .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the presence of other drugs, the physiological state of the patient, and genetic factors.
特性
IUPAC Name |
(E)-N-[2-(1H-indol-3-yl)ethyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-17(2)15-19-9-7-18(8-10-19)11-12-23(26)24-14-13-20-16-25-22-6-4-3-5-21(20)22/h3-12,16-17,25H,13-15H2,1-2H3,(H,24,26)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZLTPBKFGVDEM-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



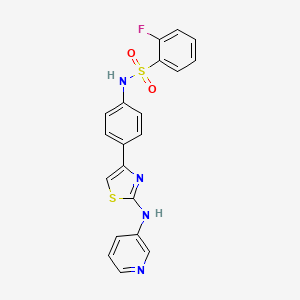




![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide](/img/structure/B2964312.png)
